2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Alzheimer's disease BACE1 inhibitor Structure-Activity Relationship

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS: 1206992-13-3) is a synthetic small molecule belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide class, specifically developed as a non-peptidomimetic inhibitor of Beta-secretase 1 (BACE1), a key aspartyl protease target in Alzheimer's disease research. The compound was designed and synthesized as part of a focused library where the core scaffold was optimized through structure-based docking studies.

Molecular Formula C19H22N4OS2
Molecular Weight 386.53
CAS No. 1206992-13-3
Cat. No. B2717009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS1206992-13-3
Molecular FormulaC19H22N4OS2
Molecular Weight386.53
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=CC=C3
InChIInChI=1S/C19H22N4OS2/c1-13(2)10-23-16(15-7-5-4-6-8-15)9-20-19(23)26-12-17(24)22-18-21-14(3)11-25-18/h4-9,11,13H,10,12H2,1-3H3,(H,21,22,24)
InChIKeyYWSWFXZXJICNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Chemical Class and Core Pharmacological Profile for Research Procurement


2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS: 1206992-13-3) is a synthetic small molecule belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide class, specifically developed as a non-peptidomimetic inhibitor of Beta-secretase 1 (BACE1), a key aspartyl protease target in Alzheimer's disease research [1]. The compound was designed and synthesized as part of a focused library where the core scaffold was optimized through structure-based docking studies. The primary publication for this series characterizes its members through a multi-parametric profile including enzymatic IC50, binding affinity (KD), predicted blood-brain barrier (BBB) permeability, and in vitro cytotoxicity, establishing the foundational data for scientific comparison within this chemical series [1].

Why Generic Substitution is Invalid for 2-((1-Isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Evidence of Intra-Series Selectivity


Compounds within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series cannot be assumed to be functionally interchangeable. The foundational structure-activity relationship (SAR) study demonstrated that minor peripheral substitutions on the imidazole and thiazole rings cause significant shifts in the multi-parametric profile, with BACE1 IC50 values ranging from sub-micromolar to nearly 100 µM across just 41 analogs [1]. This variability extends beyond potency to crucial drug-like properties including binding kinetics (KD) and predicted CNS permeability. Therefore, selecting a specific analog like 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a decision that must be grounded in its own specific quantitative data, not inferred from the class average or the properties of its most potent congener, compound 41 [1].

Quantitative Differentiation Guide for 2-((1-Isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in BACE1 Inhibitor Research


BACE1 Enzymatic Inhibition Potency vs. In-Series Lead Compound 41

The target compound exhibits an IC50 value of 38.4 µM against BACE1 in a FRET-based enzymatic assay. This potency is approximately 8.3-fold lower than the most potent in-series analog, compound 41 (IC50 = 4.6 µM), and significantly below the sub-micromolar activity of other optimized congeners, positioning it as a low-potency control or scaffold-reference compound within the series [1].

Alzheimer's disease BACE1 inhibitor Structure-Activity Relationship

BACE1 Binding Affinity (KD) Profile Provides a Kinetic Differentiation Axis

The target compound demonstrates a binding affinity constant (KD) of 1.43 µM for BACE1 as determined by Surface Plasmon Resonance (SPR). This affinity is 15.5-fold weaker than compound 41 (KD = 0.092 µM), and also weaker than compounds 42 (KD = 0.52 µM) and 39 (KD = 1.0 µM). This data distinguishes the compound as having a distinct binding kinetic profile separate from its enzymatic inhibition potency, a key differentiator for researchers studying binding kinetics versus catalytic inhibition [1].

Surface Plasmon Resonance Binding Kinetics BACE1

Predicted BBB Permeability as a Differentiator for CNS-Targeted Research

In a Parallel Artificial Membrane Permeability Assay (PAMPA) used to predict blood-brain barrier penetration, the target compound exhibited a permeability value (Pe) of 3.8 x 10^-6 cm/s. This is below the threshold generally considered predictive of high CNS penetration (Pe > 4.0 x 10^-6 cm/s), in contrast to compound 41 (Pe = 5.6 x 10^-6 cm/s) and compound 6 (Pe = 6.5 x 10^-6 cm/s) [1]. This result provides a clear differentiation: the target compound is predicted to have low-to-moderate CNS permeability, making it suitable for studying peripheral BACE1 pharmacology or as a control for optimizing CNS-penetrant properties.

Blood-Brain Barrier CNS Drug Delivery PAMPA

In Vitro Cytotoxicity Profile Defines a Usable Concentration Range in HEK293 Cells

The compound's cytotoxicity on HEK293 cells was assessed, revealing a cellular viability of 82.5% at a concentration of 25 µM. This is in contrast to the series lead compound 41, which demonstrated low cytotoxicity (viability > 90% at 25 µM) [1]. While the target compound shows a slightly higher cytotoxic signal, its viability remains high enough to establish a functional concentration window between its IC50 and cytotoxic threshold for in-cell assays.

Cytotoxicity HEK293 Safety Screening

Structural Differentiation via Imidazole-Thioether Linker vs. Triazole Analogs

The compound features a unique 1-isobutyl-5-phenyl-1H-imidazol-2-yl thioether scaffold linked to an N-(4-methylthiazol-2-yl)acetamide moiety. Within the broader patent and research landscape, structurally similar BACE1 inhibitors often utilize triazole or 1H-imidazole variations without the thioether bridge, whereas this compound's specific connectivity is essential to its binding pose in the BACE1 active site as predicted by molecular docking [1]. No direct quantitative comparison with a triazole analog is available, but this represents a class-level inference that the S-linker and 4-methylthiazole substitution create a unique pharmacophore not covered by generic imidazole derivatives.

Medicinal Chemistry Scaffold Hopping BACE1

Validated Research Application Scenarios for 2-((1-Isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Based on Quantitative Evidence


Use as a Low-Potency Reference Standard in BACE1 FRET Assay Calibration and SAR Studies

Given its well-characterized IC50 of 38.4 µM, this compound is an ideal low-activity reference control for calibrating BACE1 enzymatic assays, establishing the assay's Z-factor and linear range, and benchmarking new inhibitor series against a known moderate-affinity binder [1]. Its clear potency gap (8.3x) relative to the lead compound 41 allows for insightful SAR comparisons when introducing new chemical modifications.

Probing the Relationship Between BACE1 Binding Kinetics and Cellular Pharmacology

The compound's distinct SPR-derived KD (1.43 µM) compared to its IC50 enables researchers to dissect the interplay between binding kinetics and enzymatic inhibition. This is particularly useful for studying compounds where target residence time or binding mode may differ from the tight-binding leads like compound 41 (KD = 0.092 µM) [1].

Modeling Peripheral BACE1 Pharmacology Without Confounding CNS Penetration

With a predicted BBB permeability (Pe = 3.8 x 10^-6 cm/s) below the high-CNS-penetration threshold, this compound is suitable for in vivo studies focused on peripheral BACE1 biology or systemic amyloid metabolism, where restricting CNS entry is a desired experimental parameter, in contrast to high-Pe analogs like compound 41 [1].

Scaffold-Hopping Template for Non-Peptidic BACE1 Inhibitor Design

The compound's unique imidazole-thioether-thiazole core offers a structurally distinct chemotype for medicinal chemistry programs looking to move away from traditional peptidomimetic BACE1 inhibitors. Its detailed docking pose and SAR from the parent study provide a rational starting point for further optimization towards improved potency and pharmacokinetic profiles [1].

Quote Request

Request a Quote for 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.